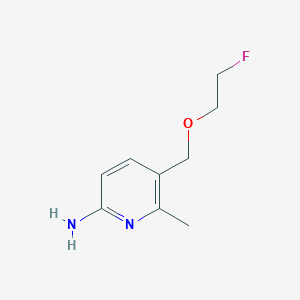
5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-ylamine
Cat. No. B8447098
M. Wt: 184.21 g/mol
InChI Key: QGIMAYPLVGGUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07482341B2
Procedure details


This material was prepared in analogy to example 86 step B] from N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide (0.165 g) and 3M aqueous NaOH (1.23 mL) as an gum (0.174 g) that was used directly in the next step.
Name
N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.165 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH:13]C(=O)C(C)(C)C)=[N:10][C:11]=1[CH3:12].[OH-].[Na+]>>[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH2:13])=[N:10][C:11]=1[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide
|
|
Quantity
|
0.165 g
|
|
Type
|
reactant
|
|
Smiles
|
FCCOCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
1.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FCCOCC=1C=CC(=NC1C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
